REACTION_CXSMILES
|
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[O:12]1[CH2:17][CH2:16][N:15]([CH2:18][C:19](=[O:21])[CH3:20])[CH2:14][CH2:13]1>[OH-].[Na+]>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:20][C:19](=[O:21])[CH2:18][N:15]3[CH2:16][CH2:17][O:12][CH2:13][CH2:14]3)=[CH:5][C:4]=2[O:9]1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CC(C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
WASH
|
Details
|
The product is rinsed with water
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC(CN1CCOCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |